3,3-Difluoro-2,2-dimethylbutan-1-amine
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Overview
Description
3,3-Difluoro-2,2-dimethylbutan-1-amine is a chemical compound with the molecular formula C6H13F2N It is a derivative of butan-1-amine, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and two hydrogen atoms on the second carbon are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2,2-dimethylbutan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2,2-dimethylbutan-1-amine.
Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2,2-dimethylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield difluoro ketones or carboxylic acids.
Reduction: Can produce various amine derivatives.
Substitution: Results in the formation of new compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,3-Difluoro-2,2-dimethylbutan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Processes: It serves as an intermediate in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may modulate the activity of receptors by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-2,2-dimethylbutan-1-ol: A similar compound where the amine group is replaced by a hydroxyl group.
3,3-Difluoro-2,2-dimethylbutanoic acid: Another derivative with a carboxylic acid group instead of an amine.
Uniqueness
3,3-Difluoro-2,2-dimethylbutan-1-amine is unique due to its specific structural features, such as the presence of both fluorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H13F2N |
---|---|
Molecular Weight |
137.17 g/mol |
IUPAC Name |
3,3-difluoro-2,2-dimethylbutan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-5(2,4-9)6(3,7)8/h4,9H2,1-3H3 |
InChI Key |
CDYAGLOHXAWXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C)(F)F |
Origin of Product |
United States |
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